molecular formula C15H17N3O3S B252260 N-(2-Benzenesulfonylamino-ethyl)-6-methyl-nicotinamide

N-(2-Benzenesulfonylamino-ethyl)-6-methyl-nicotinamide

Cat. No. B252260
M. Wt: 319.4 g/mol
InChI Key: JIOUOLRTJVLQQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Benzenesulfonylamino-ethyl)-6-methyl-nicotinamide, also known as BZAET, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BZAET is a small molecule inhibitor of the transient receptor potential melastatin 2 (TRPM2) ion channel, which is involved in various cellular processes, including oxidative stress, inflammation, and cell death.

Mechanism of Action

N-(2-Benzenesulfonylamino-ethyl)-6-methyl-nicotinamide inhibits TRPM2 channels by binding to the channel's pore region, preventing the influx of calcium ions into the cell. This inhibition leads to the prevention of oxidative stress-induced cell death and inflammation. N-(2-Benzenesulfonylamino-ethyl)-6-methyl-nicotinamide has also been shown to have a protective effect on the central nervous system by reducing neuronal damage caused by ischemia-reperfusion injury.
Biochemical and Physiological Effects:
N-(2-Benzenesulfonylamino-ethyl)-6-methyl-nicotinamide has been shown to have significant biochemical and physiological effects. N-(2-Benzenesulfonylamino-ethyl)-6-methyl-nicotinamide has been found to reduce oxidative stress-induced cell death and inflammation, which is associated with various diseases, including neurodegenerative diseases, cancer, and diabetes. N-(2-Benzenesulfonylamino-ethyl)-6-methyl-nicotinamide has also been shown to have a protective effect on the central nervous system, reducing neuronal damage caused by ischemia-reperfusion injury.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-Benzenesulfonylamino-ethyl)-6-methyl-nicotinamide in lab experiments is its specificity for TRPM2 channels. N-(2-Benzenesulfonylamino-ethyl)-6-methyl-nicotinamide has been shown to have little to no effect on other ion channels, making it an ideal tool for studying the role of TRPM2 channels in various diseases. However, N-(2-Benzenesulfonylamino-ethyl)-6-methyl-nicotinamide has limitations in terms of its solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the research of N-(2-Benzenesulfonylamino-ethyl)-6-methyl-nicotinamide. One direction is to investigate the potential therapeutic applications of N-(2-Benzenesulfonylamino-ethyl)-6-methyl-nicotinamide in various diseases, including neurodegenerative diseases, cancer, and diabetes. Another direction is to develop more potent and selective TRPM2 inhibitors that can be used in clinical settings. Additionally, the development of new methods for synthesizing N-(2-Benzenesulfonylamino-ethyl)-6-methyl-nicotinamide could improve its solubility in water, making it easier to use in lab experiments.

Synthesis Methods

The synthesis of N-(2-Benzenesulfonylamino-ethyl)-6-methyl-nicotinamide involves the reaction of 6-methyl-nicotinamide with 2-aminobenzene sulfonamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction yields N-(2-Benzenesulfonylamino-ethyl)-6-methyl-nicotinamide as a white solid with a purity of over 95%.

Scientific Research Applications

N-(2-Benzenesulfonylamino-ethyl)-6-methyl-nicotinamide has been extensively studied for its potential therapeutic applications in various diseases. TRPM2 channels are involved in many pathological conditions, including neurodegenerative diseases, cancer, and diabetes. N-(2-Benzenesulfonylamino-ethyl)-6-methyl-nicotinamide has been shown to inhibit TRPM2 channels, leading to the prevention of oxidative stress-induced cell death and inflammation. N-(2-Benzenesulfonylamino-ethyl)-6-methyl-nicotinamide has also been found to have a protective effect on the central nervous system, reducing neuronal damage caused by ischemia-reperfusion injury.

properties

Molecular Formula

C15H17N3O3S

Molecular Weight

319.4 g/mol

IUPAC Name

N-[2-(benzenesulfonamido)ethyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C15H17N3O3S/c1-12-7-8-13(11-17-12)15(19)16-9-10-18-22(20,21)14-5-3-2-4-6-14/h2-8,11,18H,9-10H2,1H3,(H,16,19)

InChI Key

JIOUOLRTJVLQQN-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC=CC=C2

solubility

47.9 [ug/mL]

Origin of Product

United States

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